molecular formula C15H19NO5S B5591808 3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B5591808
M. Wt: 325.4 g/mol
InChI Key: XVJALFOPXNOOPX-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonamide core with diethoxy groups at the 3 and 4 positions and a furan-2-ylmethyl substituent on the nitrogen atom

Scientific Research Applications

3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Future Directions

The future directions for “3,4-diethoxy-N-(2-furylmethyl)benzenesulfonamide” could involve further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities of sulfonamides, it could be interesting to explore its potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzenesulfonyl chloride and furan-2-ylmethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Product Isolation: The product is then isolated by filtration and purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    3,4-diethoxy-N-(furan-2-ylmethyl)aniline: Similar structure but lacks the sulfonamide group.

    3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonyl chloride: Precursor in the synthesis of the target compound.

Uniqueness

3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the combination of the sulfonamide group and the furan-2-ylmethyl substituent. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-3-19-14-8-7-13(10-15(14)20-4-2)22(17,18)16-11-12-6-5-9-21-12/h5-10,16H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJALFOPXNOOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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